Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2,4-dimethyl-1-oxaspiro[23]hexane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can be synthesized through the isomerization of epoxy derivatives of methylenecyclobutane. One common method involves the treatment of these epoxy derivatives with lithium diisopropylamide in an aprotic medium . Another approach involves the conversion of methyleneoxetanes to oxaspirohexanes under modified Simmons–Smith conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Isomerization: Conversion to 3-hydroxymethylbicyclobutane derivatives.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Lithium diisopropylamide: Used in the isomerization of epoxy derivatives.
N-bromosuccinimide: Employed in bromohydroxylation reactions.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic acid derivatives: Formed through isomerization reactions.
Scientific Research Applications
Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with various molecular targets. The compound undergoes isomerization to form 3-hydroxymethylbicyclobutane derivatives, which can then participate in further chemical reactions . The specific pathways and molecular targets involved in these reactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Another member of the oxaspirohexane family with similar chemical properties.
4-Oxaspiro[2.3]hexane: A related compound with different substituents on the spirocyclic ring.
Uniqueness
Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of methyl groups at positions 2 and 4. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 1862387-71-0) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₁₄O₃ |
Molecular Weight | 170.21 g/mol |
IUPAC Name | This compound |
CAS Number | 1862387-71-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the spiro compound : This can be achieved through cyclization reactions involving appropriate precursors.
- Carboxylation : The introduction of the carboxylate group is often performed using carbon dioxide in the presence of a catalyst.
Pharmacological Effects
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence to support its potential role in reducing inflammation in cellular models.
The biological activity of this compound can be attributed to its ability to interact with cellular pathways involved in inflammation and microbial resistance. Specific mechanisms include:
- Inhibition of pro-inflammatory cytokines.
- Disruption of bacterial cell wall synthesis.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study : A study conducted on various bacterial strains showed that this compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective concentrations ranging from 50 to 200 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 100 Escherichia coli >200 - Anti-inflammatory Research : In vitro assays demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures by approximately 40% compared to untreated controls.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-4-5-9(6)8(2,12-9)7(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
MGVHIUZGMAFMTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC12C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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